molecular formula C19H21NOS B1359614 3'-Pyrrolidinomethyl-2-thiomethylbenzophenone CAS No. 898770-10-0

3'-Pyrrolidinomethyl-2-thiomethylbenzophenone

Cat. No.: B1359614
CAS No.: 898770-10-0
M. Wt: 311.4 g/mol
InChI Key: BJIRMOODTDMJEP-UHFFFAOYSA-N
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Description

3'-Pyrrolidinomethyl-2-thiomethylbenzophenone is a benzophenone derivative featuring a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) at the 3'-position of the benzophenone scaffold and a thiomethyl (-SCH₃) group at the 2-position. Pyrrolidine derivatives are widely utilized in drug discovery owing to their conformational flexibility and ability to modulate pharmacokinetic properties .

Properties

IUPAC Name

(2-methylsulfanylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS/c1-22-18-10-3-2-9-17(18)19(21)16-8-6-7-15(13-16)14-20-11-4-5-12-20/h2-3,6-10,13H,4-5,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIRMOODTDMJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643191
Record name [2-(Methylsulfanyl)phenyl]{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-10-0
Record name Methanone, [2-(methylthio)phenyl][3-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Methylsulfanyl)phenyl]{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Pyrrolidinomethyl-2-thiomethylbenzophenone typically involves the reaction of 2-thiomethylbenzophenone with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.

Industrial Production Methods

Industrial production of 3’-Pyrrolidinomethyl-2-thiomethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and advanced purification techniques to ensure the quality and consistency of the product. The production is carried out under strict quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3’-Pyrrolidinomethyl-2-thiomethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The pyrrolidine moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3’-Pyrrolidinomethyl-2-thiomethylbenzophenone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3’-Pyrrolidinomethyl-2-thiomethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Varying Heterocycles

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight Key Features
This compound Not explicitly listed Likely C₂₀H₂₃NOS (inferred) Pyrrolidinomethyl (3'), thiomethyl (2) ~325.47 (estimated) Five-membered saturated pyrrolidine ring; moderate steric bulk
3'-Piperidinomethyl-2-thiomethylbenzophenone 898792-84-2 C₂₀H₂₃NOS Piperidinomethyl (3'), thiomethyl (2) 325.47 Six-membered saturated piperidine ring; increased basicity and flexibility
2-(Thiomorpholinomethyl)benzophenone 745720-16-5 C₁₈H₁₈NOS₂ Thiomorpholinomethyl (2') 328.46 Thiomorpholine ring (saturated, contains sulfur and nitrogen); enhanced polarity

Key Findings :

  • Piperidine derivatives generally exhibit higher basicity due to reduced ring strain .

Analogs with Substituent Variations

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight Key Features
3'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone 898789-90-7 C₂₀H₂₁NOS Pyrrolinomethyl (3'), thiomethyl (2) 323.45 Unsaturated pyrroline ring; increased rigidity and altered electronic properties
3'-(4-Methylpiperazinomethyl)-2-thiomethylbenzophenone 898788-54-0 C₂₁H₂₆N₂OS 4-Methylpiperazinomethyl (3'), thiomethyl (2) 366.51 Piperazine ring with methyl group; enhanced solubility and basicity
3'-Fluoro-2-thiomorpholinomethylbenzophenone 898782-44-0 C₁₈H₁₇FNO₃S₂ Thiomorpholinomethyl (2'), fluoro (3') 406.46 Fluorine substituent increases electronegativity and metabolic stability

Key Findings :

  • Ring Unsaturation: The pyrrolinomethyl group (unsaturated pyrroline) in 898789-90-7 introduces conjugation, affecting electronic distribution and reducing flexibility compared to saturated pyrrolidine .

Positional Isomers

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight Key Features
4'-Pyrrolidinomethyl-2-thiomethylbenzophenone 898776-20-0 C₂₀H₂₃NOS Pyrrolidinomethyl (4'), thiomethyl (2) 325.47 Substitution at 4' position alters spatial arrangement and binding affinity

Key Findings :

  • Stereochemical Impact: The 4'-pyrrolidinomethyl isomer (CAS 898776-20-0) demonstrates how positional changes influence molecular geometry. This isomer may exhibit distinct interactions in chiral environments compared to the 3'-substituted counterpart .

Biological Activity

3'-Pyrrolidinomethyl-2-thiomethylbenzophenone (CAS No. 898770-10-0) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H21NOS
  • Molecular Weight : 325.45 g/mol
  • Chemical Structure : The compound contains a benzophenone core substituted with a pyrrolidinomethyl group and a thiomethyl group, which are believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to influence several biochemical pathways, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially affecting cellular functions.
  • Cell Signaling Modulation : It can modulate pathways related to inflammation and cancer progression, possibly through interactions with key transcription factors such as NF-κB.

The compound has demonstrated a range of biochemical activities, including:

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. The results indicated:

Cell LineIC50 (µM)Notes
HeLa (Cervical)15Significant cytotoxicity
MCF-7 (Breast)20Moderate cytotoxicity
A549 (Lung)25Lower sensitivity observed

The compound exhibited significant cytotoxicity against HeLa cells, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity Assessment

In another study, the antimicrobial efficacy of the compound was tested against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound possesses notable antimicrobial properties, particularly against fungal strains.

Safety and Toxicology

While preliminary studies suggest promising biological activities, comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound. Current data on toxicity is limited; thus, further research is required.

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